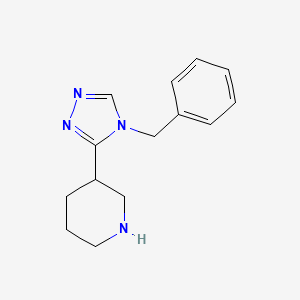3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
CAS No.: 1306739-67-2
Cat. No.: VC2934807
Molecular Formula: C14H18N4
Molecular Weight: 242.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1306739-67-2 |
|---|---|
| Molecular Formula | C14H18N4 |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | 3-(4-benzyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C14H18N4/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13/h1-3,5-6,11,13,15H,4,7-10H2 |
| Standard InChI Key | RRPXSQBSDYMACQ-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3 |
Introduction
Structural Features and Chemical Properties
Molecular Structure
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine features three key structural components:
-
A 1,2,4-triazole heterocyclic core, which provides key nitrogen atoms for potential hydrogen bonding and metal coordination
-
A benzyl substituent at the 4-position of the triazole ring, contributing hydrophobic character and potential π-π interactions
-
A piperidine ring directly attached to the 3-position of the triazole, offering a basic nitrogen and conformational flexibility
The combination of these structural elements creates a molecule with both hydrophilic and hydrophobic regions, potentially enabling interactions with diverse biological targets.
| Property | 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine (estimated) | 2-{[3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}pyridine | 3-[(4-benzyl-4H-1,2,4-triazol-3-yl)methyl]-1-(3,5-dimethyl-1,2-oxazole-4-sulfonyl)piperidine |
|---|---|---|---|
| Molecular Formula | C14H18N4 | C20H23N5 | C20H25N5O3S |
| Molecular Weight | ~242-245 g/mol | 333.43 g/mol | 415.51 g/mol |
| LogP | ~1.7-2.0 | 1.8651 | 1.7164 |
| LogD | ~1.5-1.8 | 1.6316 | 1.7164 |
| Hydrogen Bond Acceptors | 4 | 4 | 9 |
| Polar Surface Area | ~40-45 Ų | 37.532 Ų | 78.982 Ų |
The estimated properties suggest that 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would have moderate lipophilicity (LogP ~1.7-2.0), making it potentially suitable for oral absorption while maintaining sufficient water solubility . The presence of hydrogen bond acceptors and a moderate polar surface area indicates potential for interactions with biological targets.
Synthesis Methods
General Approaches to Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives typically follows several established routes, which could be adapted for the preparation of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. Based on synthetic approaches for related compounds, potential methods include:
-
Cyclization of acylhydrazines with appropriate nitrogen-containing compounds
-
Reaction of hydrazides with orthoesters or imidates
-
Cycloaddition reactions involving azides and suitable dipolarophiles
-
Transformation of other heterocyclic systems
Purification and Characterization
The purification of triazole derivatives like 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine typically involves:
-
Chromatographic techniques (column chromatography, preparative HPLC)
-
Recrystallization from appropriate solvent systems
-
Extraction methods exploiting the compound's acid-base properties
Characterization would likely involve spectroscopic methods including:
-
NMR spectroscopy (1H, 13C, potentially 15N)
-
Mass spectrometry
-
Infrared spectroscopy
-
X-ray crystallography (if crystals can be obtained)
Comparative Analysis with Related Compounds
Structural Comparison
The following table compares 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine with structurally related compounds mentioned in the search results:
This comparison illustrates the structural diversity within this compound class and highlights the specific features that distinguish our target compound.
Property Comparison
The following table compares the physicochemical properties of these related compounds:
Analytical Methods for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H-NMR spectrum of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would likely show characteristic signals including:
-
A singlet around 4.5-5.5 ppm for the benzyl CH2 group
-
Multiple signals between 7.0-7.5 ppm for the aromatic protons of the benzyl group
-
Complex multiplets between 1.5-3.5 ppm for the piperidine ring protons
-
A potential broad signal for the NH of the piperidine (if unsubstituted)
13C-NMR would show distinctive signals for:
-
The triazole carbon atoms (typically around 140-160 ppm)
-
Aromatic carbons (120-140 ppm)
-
The benzyl CH2 carbon (around 40-50 ppm)
-
Piperidine carbon atoms (20-60 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely show:
-
A molecular ion peak corresponding to the molecular weight (~242-245 m/z)
-
Fragment ions potentially including the benzyl fragment (91 m/z) and fragments resulting from cleavage of the piperidine ring
Infrared Spectroscopy
Expected IR absorption bands would include:
-
C=N stretching of the triazole ring (1600-1650 cm-1)
-
C-H stretching of aromatic and aliphatic groups (2800-3100 cm-1)
-
N-H stretching if the piperidine nitrogen is unsubstituted (3300-3500 cm-1)
-
C=C aromatic stretching (1450-1600 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be valuable for both analysis and purification of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine. Based on its estimated physicochemical properties, reversed-phase HPLC using C18 columns would likely be effective, with mobile phases consisting of acetonitrile/water or methanol/water gradients, potentially with buffer additives to control ionization of the basic piperidine nitrogen.
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient synthetic routes to 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine, potentially exploring:
-
One-pot synthesis strategies similar to those described for related compounds: "This study describes a promising one-pot synthesis of [2-(5-benzyl-4-phenyl-4H- triazol-3-thio)-acetyl]-amino acid methyl esters 6a-h and dipeptides 10a-e"
-
Green chemistry approaches minimizing hazardous reagents and solvents
-
Catalytic methods to improve yield and selectivity
Biological Activity Screening
Comprehensive biological evaluation of 3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine would be valuable, focusing on:
-
Antimicrobial testing against a range of bacterial and fungal pathogens
-
Evaluation of anti-inflammatory and anticancer potential
-
Assessment of neurological effects due to the piperidine moiety
-
Toxicity profiling to establish safety parameters
Structure-Activity Relationship Studies
Systematic modification of the core structure could provide valuable insights:
-
Varying substituents on the benzyl group to explore electronic and steric effects
-
Introducing functionality to the piperidine nitrogen
-
Exploring isomeric structures with different attachment points
-
Investigating bioisosteric replacements for key structural elements
Computational Studies
Computational approaches could offer valuable insights into:
-
Binding mode prediction with potential biological targets
-
Physicochemical property optimization
-
ADME (absorption, distribution, metabolism, excretion) prediction
-
Quantum mechanical studies of electronic properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume